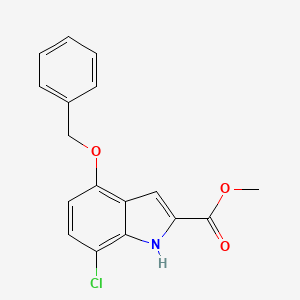

![molecular formula C20H16F2N4OS B2710236 3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894046-80-1](/img/structure/B2710236.png)

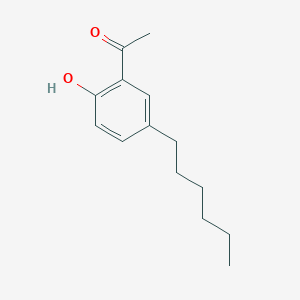

3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a chemical compound. It contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities .

Synthesis Analysis

The synthesis of this compound might involve a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . This efficient and straightforward methodology has been implemented with excellent yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely include the reaction of dibenzoylacetylene and triazole derivatives . The exact reactions would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación

Synthesis and Material Science

Research on similar compounds has led to advancements in material science, particularly in the development of water-soluble polymers with potential applications in thermosensitive materials. For instance, Sugi et al. (2006) synthesized novel water-soluble poly(m-benzamide)s, demonstrating precision synthesis and their thermosensitivity in aqueous solutions, suggesting potential applications in smart materials and sensors Sugi, Ohishi, Yokoyama, & Yokozawa, 2006.

Anticorrosion and Lubrication

Compounds with thiazole and triazole moieties have been evaluated for their anticorrosion properties. For example, Cai et al. (2012) investigated imidazolium ionic liquids with benzotriazole groups as additives in poly(ethylene glycol) for steel/Cu-Sn alloy contacts, revealing excellent friction reduction, antiwear, and anticorrosion capabilities Cai, Liang, Zhou, & Liu, 2012.

Organic Synthesis and Heterocyclic Chemistry

The synthesis of heterocyclic compounds incorporating trifluoromethyl groups has been explored, indicating the role of such compounds in developing novel pharmaceuticals and materials. Shaaban (2008) reported on the microwave-assisted synthesis of fused heterocycles incorporating a trifluoromethyl moiety, demonstrating the versatility of these compounds in organic synthesis Shaaban, 2008.

Antimicrobial and Antiviral Activities

The structural motifs similar to 3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have been studied for their biological activities. Research by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives showed remarkable antiavian influenza virus activity, underscoring the potential of such compounds in developing new antiviral drugs Hebishy, Salama, & Elgemeie, 2020.

Direcciones Futuras

Given the importance of the triazole scaffold, the synthesis of compounds like “3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” has attracted much attention . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .

Mecanismo De Acción

Target of Action

The compound “3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” belongs to the class of compounds known as thiazoles and triazoles . These classes of compounds are known to have diverse biological activities and can bind with high affinity to multiple receptors .

Biochemical Pathways

Thiazole and triazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Many thiazole and triazole derivatives are known to have good bioavailability .

Result of Action

Thiazole and triazole derivatives can have a variety of effects depending on their specific targets .

Action Environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

3,4-difluoro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4OS/c1-12-3-2-4-13(9-12)18-24-20-26(25-18)15(11-28-20)7-8-23-19(27)14-5-6-16(21)17(22)10-14/h2-6,9-11H,7-8H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEXXPCFKOKLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

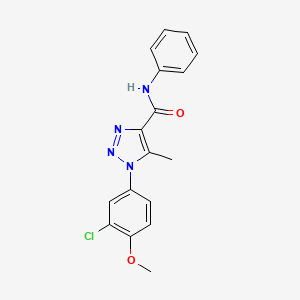

![6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710156.png)

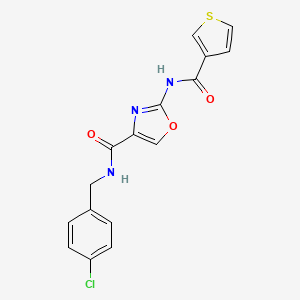

![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)

![2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2710158.png)

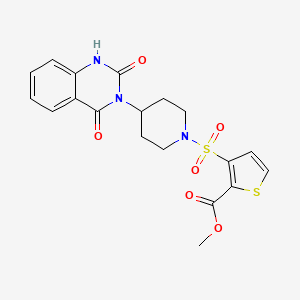

![Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2710159.png)

![ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710160.png)

![N-(1-Cyanocyclohexyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2710172.png)

![4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2710173.png)